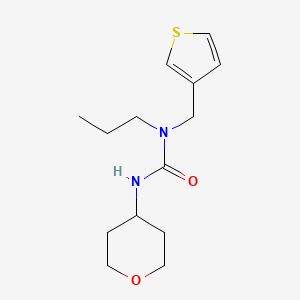

1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using different methods.

Scientific Research Applications

Anion Tuning of Gelation Properties

A study by Lloyd and Steed (2011) on "Anion tuning of the rheology, morphology and gelation of a low molecular weight salt hydrogelator" discusses how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1-2. The physical properties of these gels, such as morphology and rheology, can be tuned by changing the anion identity. This indicates the potential of urea derivatives in creating materials with adjustable physical properties for various applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Synthesis of Heterocyclic Compounds

Ghorbani-Vaghei et al. (2015) developed a one-pot diastereoselective three-component reaction involving urea/thiourea and 2,3-dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes for the synthesis of furano and pyrano pyrimidinones (thiones). This highlights the role of urea derivatives in facilitating the synthesis of complex heterocyclic compounds which are of significant interest in pharmaceutical research due to their potential biological activities (Ghorbani‐Vaghei et al., 2015).

Enantioselective Anion Receptors

Roussel et al. (2006) explored the synthesis of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas. These compounds were assessed as neutral enantioselective anion receptors for amino-acid derivatives, showcasing the utility of urea derivatives in enantioselective recognition, which is crucial in the development of chiral separation technologies and the study of molecular recognition (Roussel et al., 2006).

Antimicrobial Activity

Hamed et al. (2020) synthesized Schiff bases of chitosan by reacting it with heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. These chitosan derivatives were tested for antimicrobial activity against various bacteria and fungi, demonstrating the potential of urea derivatives in contributing to the development of new antimicrobial agents (Hamed et al., 2020).

properties

IUPAC Name |

3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-2-6-16(10-12-5-9-19-11-12)14(17)15-13-3-7-18-8-4-13/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVICZRGOTUCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2360268.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)

![N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2360276.png)

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)